molecular formula C9H14N4O B7762281 (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide

(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B7762281
M. Wt: 194.23 g/mol
InChI Key: LJCWGLFUSFFLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Its molecular structure and reactivity make it a valuable subject of study for researchers.

Preparation Methods

The preparation of (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally involve similar steps with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons .

Scientific Research Applications

(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific molecular structure and reactivity, which make it suitable for a wide range of applications.

Properties

IUPAC Name

3-(5-cyclopropylpyrazol-1-yl)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-9(12-14)4-6-13-8(3-5-11-13)7-1-2-7/h3,5,7,14H,1-2,4,6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWGLFUSFFLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NN2CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=NN2CC/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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